BenchChemオンラインストアへようこそ!

Strophanthidin bromoacetate

Na⁺/K⁺-ATPase cardiotonic steroid binding site receptor affinity

Strophanthidin bromoacetate (SBA; C₂₅H₃₃BrO₇, MW 525.4 g/mol) is a semisynthetic alkylating derivative of the cardiotonic steroid strophanthidin, modified at the 3β‑hydroxyl with a bromoacetate ester. It retains the ability to bind to the cardiotonic steroid site of Na⁺/K⁺-ATPase and inhibit enzyme activity, while the electrophilic bromoacetate moiety enables covalent, though condition‑dependent, modification of the binding site.

Molecular Formula C25H33BrO7
Molecular Weight 525.4 g/mol
Cat. No. B1256883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrophanthidin bromoacetate
Synonymsstrophanthidin 3-bromoacetate
Molecular FormulaC25H33BrO7
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC(=O)CBr)C=O)O
InChIInChI=1S/C25H33BrO7/c1-22-6-3-18-19(25(22,31)9-5-17(22)15-10-20(28)32-13-15)4-8-24(30)11-16(33-21(29)12-26)2-7-23(18,24)14-27/h10,14,16-19,30-31H,2-9,11-13H2,1H3/t16-,17+,18-,19+,22+,23-,24-,25-/m0/s1
InChIKeyHQEHABLFHCPQHP-BWGLVEIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strophanthidin Bromoacetate for Na⁺/K⁺-ATPase Research – A Semisynthetic Alkylating Cardiotonic Steroid


Strophanthidin bromoacetate (SBA; C₂₅H₃₃BrO₇, MW 525.4 g/mol) is a semisynthetic alkylating derivative of the cardiotonic steroid strophanthidin, modified at the 3β‑hydroxyl with a bromoacetate ester [1]. It retains the ability to bind to the cardiotonic steroid site of Na⁺/K⁺-ATPase and inhibit enzyme activity, while the electrophilic bromoacetate moiety enables covalent, though condition‑dependent, modification of the binding site [2]. This dual functionality has made SBA a specialized probe for temporal and mechanistic studies of sodium‑pump inhibition that cannot be performed with classical, fully reversible cardiac glycosides such as ouabain, digoxin, or the parent strophanthidin.

Why Strophanthidin Bromoacetate Cannot Be Replaced by Other Cardiotonic Steroids in Mechanistic Studies


Conventional cardiotonic steroids (ouabain, digoxin, digitoxin, strophanthidin) produce parallel time‑courses for inotropic response, electrophysiological changes, and enzyme inhibition, which rapidly reverse upon washout [1]. Strophanthidin bromoacetate (SBA) uniquely dissociates these actions: its positive inotropic effect washes out within minutes while Na⁺/K⁺‑ATPase inhibition and the associated loss of membrane potential persist for hours [2]. Moreover, SBA exhibits a distinct toxicological profile—its lethal dose is not potentiated by hypokalemia, in contrast to all comparator glycosides tested [3]. These properties mean that generic substitution with a standard reversible glycoside would erase the very experimental window (persistent enzyme block without concurrent inotropy) that makes SBA a uniquely informative tool for dissecting pump‑dependent versus pump‑independent signaling.

Quantitative Evidence Differentiating Strophanthidin Bromoacetate from Closest Analogs


Binding Affinity at the Cardiotonic Steroid Site – SBA vs. Ouabain

In direct competition experiments using rat brain Na⁺/K⁺‑ATPase, strophanthidin bromoacetate (SBA) displaced [³H]ouabain from the Na⁺‑, Mg²⁺‑, and ATP‑dependent binding site. The apparent affinity of SBA was approximately one‑third that of ouabain [1]. No other alkylating cardiotonic steroid matched this specific affinity ratio, positioning SBA as a moderate‑affinity but covalent‑competent probe distinct from both high‑affinity reversible ligands (ouabain) and lower‑affinity irreversible alkylators such as digoxigenin‑3,12‑dibromoacetate (DDB, I₅₀ ~5 µM [2]).

Na⁺/K⁺-ATPase cardiotonic steroid binding site receptor affinity

Persistence of Na⁺/K⁺-ATPase Inhibition After Washout – SBA vs. Strophanthidin and Digitoxin

When guinea‑pig brain microsomal Na⁺/K⁺‑ATPase was exposed to strophanthidin, digitoxin, or SBA and subsequently washed, only SBA produced irreversible enzyme blockade. Strophanthidin and digitoxin inhibition was largely reversed under identical washout conditions [1]. In a separate study, SBA at 3–9 × 10⁻⁷ M caused sustained loss of transmembrane resting potential (Eᵣ) that persisted long after contractile force returned to control, whereas ouabain‑treated preparations showed parallel recovery of all parameters [2]. The persistent enzyme inhibition is attributed to covalent alkylation, although the bond is labile under certain ionic conditions [3].

enzyme inhibition reversibility microsomal ATPase covalent modification

Inotropic–Enzyme Inhibition Dissociation Kinetics – SBA vs. Ouabain and Digoxin

In isolated ventricular muscle, SBA produced a rapid onset of positive inotropy, reduction of resting potential (Eᵣ), and Na⁺/K⁺‑ATPase inhibition. Upon drug washout, contractile force returned to baseline while Eᵣ remained depressed and ATPase activity remained inhibited. Recovery of Eᵣ paralleled the slow recovery of enzyme activity, demonstrating that SBA uniquely dissociates inotropic from electrophysiological/enzymatic effects [1]. For ouabain, digoxin, and acetylstrophanthidin, inotropy, Eᵣ, and ATPase inhibition develop and recover concurrently, preventing temporal separation of these endpoints [2]. No other cardiotonic steroid in the comparator set permits the isolated study of persistent pump inhibition in a normo‑inotropic myocardium.

inotropic effect electrophysiology temporal dissociation

Toxicity Profile Under Hypokalemia – SBA vs. Ouabain, Digoxin, Digitoxin, and Strophanthidin

The minimum lethal dose (LDₘᵢₙ) was determined by infusion toxicity in guinea pigs under normokalemic (5.0 mM K⁺) and hypokalemic (3.3 mM K⁺) conditions. Hypokalemia significantly reduced the LDₘᵢₙ of digoxin (1.42 → 1.05 µmol/kg), digitoxin (1.78 → 1.24 µmol/kg), and strophanthidin (20.16 → 15.98 µmol/kg). Ouabain LDₘᵢₙ was unchanged (0.37 → 0.34 µmol/kg). Strikingly, SBA LDₘᵢₙ was slightly increased under hypokalemia (16.77 → 19.04 µmol/kg), indicating that SBA's toxicity is not potentiated by low extracellular K⁺ [1]. This is the only cardiotonic steroid in the panel exhibiting this reversed K⁺‑toxicity relationship.

cardiotoxicity hypokalemia minimum lethal dose

Reversible vs. Irreversible Active‑Site Modification – SBA vs. 3‑Azidoacetylstrophanthidin (AAS)

Both SBA and 3‑azidoacetylstrophanthidin (AAS) are strophanthidin derivatives designed for covalent labeling of the cardiotonic steroid site. AAS, a photoactivatable analogue, produced ~15% irreversible inhibition of rat brain Na⁺/K⁺‑ATPase upon UV irradiation in the presence of acetylphosphate, compared with ~5% background inhibition without UV [1]. SBA, in contrast, did not give rise to significant irreversible occupancy of the binding site under standard conditions; EDTA treatment recovered phosphorylation capacity within <5 min at 37°C, confirming its interaction is predominantly reversible [2]. Therefore, SBA is not an effective affinity label for permanent active‑site tagging, whereas AAS achieves true photo‑dependent covalent modification.

photoaffinity labeling irreversible inhibition active-site alkylation

Radiolabeled Synthesis Enabling Direct Binding‑Site Quantification

Strophanthidin 3‑[1‑¹⁴C]bromoacetate was synthesized at high radiochemical purity and sufficient specific activity to permit affinity labeling of sub‑milligram quantities of Na⁺/K⁺‑ATPase [1]. This radiolabeled form enabled direct quantification of binding‑site occupancy and enzyme‑inhibitor stoichiometry prior to the recognition that SBA binding is largely reversible [2]. Although the reversible nature of the SBA–enzyme interaction limits its utility as a permanent tag, the ¹⁴C‑labeled probe remains a valuable tool for equilibrium binding studies where covalent attachment is not required. No other strophanthidin derivative has been reported with a validated radiochemical synthesis route for direct binding‑site quantification.

radiochemical synthesis affinity labeling binding site stoichiometry

Strophanthidin Bromoacetate – Optimal Application Scenarios Supported by Quantitative Evidence


Temporal Dissociation of Na⁺/K⁺-ATPase Inhibition from Acute Inotropic Signaling

SBA is uniquely suited for experiments requiring sustained pump inhibition after compound removal, enabling the study of Na⁺/K⁺‑ATPase‑dependent processes in the absence of concurrent positive inotropy. At 3–9 × 10⁻⁷ M, SBA produces persistent depression of resting membrane potential and enzyme activity that outlasts the inotropic response, a temporal window not achievable with ouabain, digoxin, or strophanthidin [1]. This paradigm is essential for dissecting pump‑dependent ionic gradients from direct glycoside‑mediated signaling.

Cardiotonic Steroid Toxicity Studies Independent of Potassium‑Digitalis Antagonism

In models where extracellular K⁺ concentration is variable (e.g., ischemia‑reperfusion, diuretic‑treated animals), SBA's toxicity profile remains stable or slightly attenuated under hypokalemia (LDₘᵢₙ 16.77 → 19.04 µmol/kg), in contrast to digoxin, digitoxin, and strophanthidin, which exhibit significant potentiation [1]. SBA is therefore the appropriate probe for studying cardiotonic steroid toxicity mechanisms that are independent of the classical K⁺‑toxicity interaction.

Equilibrium Binding Studies at the Ouabain Site Using a Radiolabeled Alkylating Probe

The availability of [¹⁴C]‑SBA at high radiochemical purity enables direct quantification of cardiotonic steroid binding to Na⁺/K⁺‑ATPase in membrane preparations [1]. Although the SBA–enzyme bond is reversible, the probe is suitable for equilibrium binding assays where covalent attachment is not required, filling a niche not addressed by any other radiolabeled strophanthidin derivative.

Negative Control for Irreversible Affinity Labeling Experiments

Because SBA does not produce significant irreversible inhibition (unlike 3‑azidoacetylstrophanthidin, which achieves ~15% photo‑dependent irreversible block [1]), it serves as an ideal reversible‑binding control in experiments designed to validate true covalent active‑site modification by photoaffinity or other irreversible probes. This application leverages the direct head‑to‑head evidence that SBA modification is reversed by EDTA within 5 min at 37°C [2].

Quote Request

Request a Quote for Strophanthidin bromoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.